molecular formula C17H19N3O3 B4972139 N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline CAS No. 5533-93-7

N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline

Cat. No.: B4972139
CAS No.: 5533-93-7
M. Wt: 313.35 g/mol
InChI Key: WSWBHMYQXHYXQX-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. Product Overview N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline is a synthetic organic compound designed for research applications. This molecule features a 1,3-oxazolidine core, a nitrogen-containing heterocycle recognized in medicinal chemistry , which is substituted with a N,N -dimethylaniline group and a 4-nitrophenyl group. The integration of these substituents suggests potential utility in the development of materials with specific electronic properties and as a key intermediate in organic synthesis. Specifications and Data While specific data for this compound is not available in the public domain, the following properties are typical for analogous structures and provide a general expectation. Researchers should characterize the product upon receipt. Molecular Formula: C17H19N3O3 Molecular Weight: 313.35 g/mol Purity: >95% (HPLC) Physical State: Solid Storage: Room temperature or as specified on the label. Recommended to be stored in a cool, dark place. Handle under inert gas if the compound is air-sensitive . Potential Research Applications & Value The structural motifs present in this molecule are found in compounds with diverse applications. The aniline and nitro-aromatic components are common in materials science, particularly in the study of dyes and pigments, as seen in similar azo and aniline derivatives . Furthermore, the 1,3-oxazolidine ring is a privileged scaffold in pharmaceutical research, featuring in biologically active molecules and serving as a key synthetic intermediate . This makes this compound a valuable candidate for researchers exploring new chemical entities in these fields. Handling and Safety Refer to the Safety Data Sheet (SDS) before use. As a preliminary guideline and based on similar research compounds, this material may be classified as an irritant . Standard laboratory safety practices should be followed, including the use of appropriate personal protective equipment (PPE) such as gloves and eye/face protection.

Properties

IUPAC Name

N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-19(2)14-7-5-13(6-8-14)17-18-11-16(23-17)12-3-9-15(10-4-12)20(21)22/h3-10,16-18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWBHMYQXHYXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NCC(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386008
Record name N,N-DIMETHYL-4-[5-(4-NITROPHENYL)OXAZOLIDIN-2-YL]ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5533-93-7
Record name N,N-DIMETHYL-4-[5-(4-NITROPHENYL)OXAZOLIDIN-2-YL]ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline typically involves the reaction of N,N-dimethylaniline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline has shown potential as an intermediate in the synthesis of pharmaceutical compounds. Its oxazolidine structure is particularly relevant in the development of antibacterial agents. Oxazolidinones, a class of antibiotics that include linezolid, have been synthesized using derivatives of this compound.

Case Study: Antibacterial Activity

Research indicates that oxazolidine derivatives possess significant antibacterial activity against Gram-positive bacteria. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the oxazolidine ring can enhance antibacterial potency, suggesting that this compound could be further explored for developing new antibiotics .

Material Science

The compound's unique chemical structure allows it to be utilized in creating advanced materials, particularly in polymer chemistry. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

Application in Polymer Composites

This compound has been investigated as a modifying agent for epoxy resins. When added to epoxy formulations, it enhances adhesion and thermal resistance, making it suitable for applications in aerospace and automotive industries .

Analytical Chemistry

In analytical chemistry, this compound can serve as a reagent for detecting various analytes due to its ability to form stable complexes with metal ions. Its application in spectroscopic methods allows for the determination of trace metals in environmental samples.

Spectroscopic Applications

Studies have shown that this compound can be used in conjunction with UV-visible spectroscopy to detect heavy metals such as lead and mercury at low concentrations . This capability is crucial for environmental monitoring and safety assessments.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryIntermediate for synthesizing antibacterial agents (e.g., oxazolidinones)
Material ScienceEnhances properties of epoxy resins for industrial applications
Analytical ChemistryReagent for detecting trace metals using spectroscopic methods

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with biological molecules, thereby modulating their activity. The nitrophenyl group plays a crucial role in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Key Observations :

  • The oxazolidine core in the target compound is less common in the literature compared to oxadiazoles or imines.
  • Imine derivatives (e.g., n1) and oxadiazole-based compounds are synthesized with moderate to high yields, suggesting feasible scalability for applications .

Optical and Electronic Properties

Compound Name λmax (abs) / Emission (nm) Fluorescence Quantum Yield (ΦF) NLO Activity Key References
N,N-dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e) Not reported 0.068 Not reported
n1 (Schiff base) Not reported Not reported High (theoretical)
N,N-dimethyl-4-((4-nitrophenyl)ethynyl)aniline 416 nm (in chloroform) Not reported Likely high (cross-conjugation)
Thieno[2,3-b]quinoxaline derivatives Not reported Fluorescent probe for amyloid-β Not reported

Key Observations :

  • Fluorescence quantum yields for pyrimidoindazole derivatives (e.g., 0.068 for compound 4e) suggest that replacing the oxazolidine ring with a larger heterocycle may improve emissive properties .

Key Observations :

  • Nitrophenyl-substituted oxadiazoles exhibit CNS depressant activity, implying that the nitro group may play a role in bioactivity .

Q & A

Q. What are the key considerations for designing a synthetic route for N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline?

  • Methodological Answer: The synthesis should prioritize regioselective formation of the oxazolidine ring and functional group compatibility. A plausible route involves:

Schiff base formation : Reacting 4-nitroaniline with a suitable aldehyde (e.g., N,N-dimethyl-4-aminobenzaldehyde) under acidic conditions to form an imine intermediate .

Oxazolidine cyclization : Using a nucleophilic catalyst (e.g., thiourea) to promote intramolecular cyclization, ensuring stereochemical control of the oxazolidine ring .

Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product, monitored by TLC and confirmed via HRMS .
Key challenges include minimizing nitro group reduction and avoiding racemization during cyclization.

Q. How can single-crystal X-ray diffraction (XRD) validate the molecular structure of this compound?

  • Methodological Answer:
  • Crystallization : Grow crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol) to obtain diffraction-quality crystals .
  • Data collection : Use a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Collect data up to θ = 25.0°, ensuring completeness > 95% .
  • Refinement : Employ SHELXL-97 for structure solution, refining anisotropic displacement parameters and constraining H-atoms. Validate using R-factor (< 0.05) and residual electron density (< 0.2 eÅ⁻³) .
    Example parameters: Monoclinic P21/c space group, a = 17.746 Å, β = 99.738°, Z = 4 .

Advanced Research Questions

Q. How to resolve discrepancies between NMR and XRD data in structural analysis?

  • Methodological Answer: Discrepancies may arise from dynamic processes (e.g., ring puckering) in solution vs. static solid-state structures.

Variable-temperature NMR : Probe conformational exchange by observing line broadening/sharpening at 298–400 K .

DFT calculations : Compare optimized gas-phase geometries (B3LYP/6-311+G(d,p)) with XRD data to identify energetically accessible conformers .

Validation tools : Use PLATON or ADDSYM to check for missed symmetry in XRD data, ensuring no overinterpretation of minor disorder .

Q. What strategies optimize the compound’s electronic properties for photophysical studies?

  • Methodological Answer:
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-nitrophenyl ring to enhance charge-transfer transitions. Monitor via UV-Vis (λmax shifts > 20 nm) and fluorescence quenching .
  • Theoretical modeling : Perform time-dependent DFT (TD-DFT) to predict absorption/emission spectra, comparing with experimental data .
  • Solvatochromism : Test in solvents of varying polarity (e.g., cyclohexane to DMSO) to assess intramolecular charge transfer efficiency .

Q. How to address high R-factors during crystallographic refinement of this compound?

  • Methodological Answer: High R-factors (> 0.08) may indicate disorder or twinning.

Twinning detection : Use ROTAX in PLATON to identify twin laws and refine using TWIN/BASF commands in SHELXL .

Disorder modeling : Split occupancy for disordered moieties (e.g., oxazolidine ring) and apply geometric restraints (SIMU/DELU) .

Data quality : Re-exclude weak reflections (I < 2σ(I)) and check for absorption errors via multi-scan corrections (SADABS) .

Q. What mechanistic insights explain the regioselectivity of oxazolidine ring formation?

  • Methodological Answer:
  • Kinetic studies : Monitor reaction intermediates via in-situ IR or LC-MS to identify rate-determining steps (e.g., imine vs. oxazolidine formation) .
  • Computational analysis : Calculate activation energies (B3LYP/6-31G*) for competing pathways (e.g., 5- vs. 6-membered transition states) .
  • Isotopic labeling : Use ¹⁵N-labeled nitro groups to track nitrogen migration during cyclization via 2D NMR (HSQC) .

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